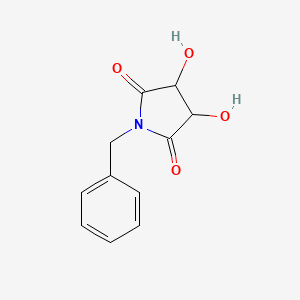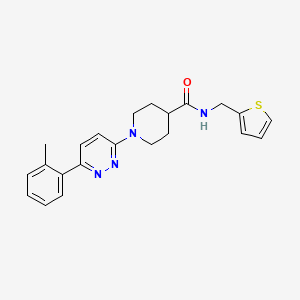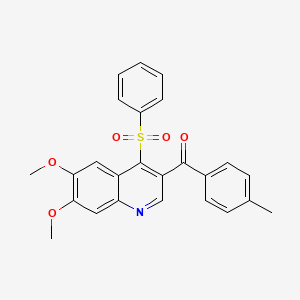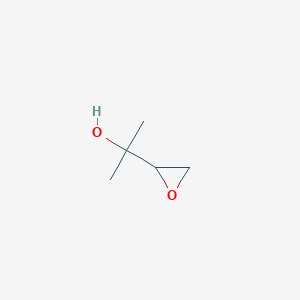![molecular formula C20H19ClN2O2S B2862414 (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324325-42-9](/img/structure/B2862414.png)
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an organic compound that has garnered attention due to its unique structural components and potential applications in various scientific fields. Its intricate structure incorporates a chlorophenyl group, a methylbenzo[d]thiazolyl group, and a piperidinyl methanone core, making it a subject of interest in synthetic chemistry and pharmacology.
作用机制
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target proteins and resulting in the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely depending on the specific pathway and target involved.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step reactions:
Formation of Intermediate Compounds: : Starting with (3-chlorophenyl)methanone, the synthetic route often involves coupling with 4-methylbenzo[d]thiazol-2-yl-oxy intermediates under controlled conditions.
Piperidine Introduction:
Reaction Conditions: : The reactions often require catalysts such as palladium on carbon, solvents like dichloromethane, and specific temperatures ranging from 60-90°C.
Industrial Production Methods: While industrial production methods are proprietary, they generally follow the same fundamental synthetic routes with optimizations for scale, yield, and purity. This includes large-scale reactors and precise control of reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: : It can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can break down the piperidinyl methanone group to simpler amines.
Substitution: : Various electrophilic aromatic substitution reactions can modify the chlorophenyl ring.
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: : Friedel-Crafts alkylation or acylation methods apply, with reagents like aluminum chloride (AlCl3).
Major Products: Major products include substituted phenyl derivatives, reduced amine compounds, and oxidized thiazolyl derivatives.
科学研究应用
This compound finds significant usage in:
Chemistry: : As a precursor in the synthesis of complex organic molecules.
Biology: : For studying enzyme interactions and receptor binding assays.
Industry: : Used in the manufacturing of specialized chemical products and intermediates.
相似化合物的比较
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combined structural features. Similar compounds include:
(3-Chlorophenyl)(4-oxopiperidin-1-yl)methanone: : Lacks the thiazolyl group, resulting in different reactivity and biological activity.
(3-Chlorophenyl)(4-(4-methylphenyl)piperidin-1-yl)methanone: : Substitutes the thiazolyl group with a methylphenyl group, altering its binding properties.
(4-(4-Methylbenzo[d]thiazol-2-yl)oxy)piperidine: : Misses the chlorophenyl methanone component, which affects its overall stability and reactivity.
By examining these compounds, researchers can appreciate the unique contributions of each functional group in this compound to its chemical and biological properties.
属性
IUPAC Name |
(3-chlorophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOJDQDEJFETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862332.png)
![4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2862333.png)
![N-ethyl-N-({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)prop-2-enamide](/img/structure/B2862334.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)



![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)

![ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)
![N-(4-fluorophenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2862354.png)
